molecular formula C12H16FNOS B14076400 (R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide

(R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B14076400
M. Wt: 241.33 g/mol
InChI Key: NAOJPEZZGPKMPQ-MRXNPFEDSA-N
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Description

(R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide is an organic compound that belongs to the class of sulfinamides This compound is characterized by the presence of a sulfinamide functional group attached to a benzylidene moiety, which is further substituted with a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 4-fluoro-2-methylbenzaldehyde with 2-methylpropane-2-sulfinamide. The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzylamine.

    Substitution: The fluorine atom on the benzylidene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfonamides.

    Reduction: Formation of benzylamines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of (R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The sulfinamide group can form hydrogen bonds with biological macromolecules, while the benzylidene moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (R,E)-N-(4-chloro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide
  • (R,E)-N-(4-bromo-2-methylbenzylidene)-2-methylpropane-2-sulfinamide
  • (R,E)-N-(4-methyl-2-methylbenzylidene)-2-methylpropane-2-sulfinamide

Uniqueness

(R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro, bromo, and methyl analogs.

Properties

Molecular Formula

C12H16FNOS

Molecular Weight

241.33 g/mol

IUPAC Name

(R)-N-[(4-fluoro-2-methylphenyl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C12H16FNOS/c1-9-7-11(13)6-5-10(9)8-14-16(15)12(2,3)4/h5-8H,1-4H3/t16-/m1/s1

InChI Key

NAOJPEZZGPKMPQ-MRXNPFEDSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)C=N[S@](=O)C(C)(C)C

Canonical SMILES

CC1=C(C=CC(=C1)F)C=NS(=O)C(C)(C)C

Origin of Product

United States

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